Cas no 2680681-61-0 (3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid)

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid structure
2680681-61-0 structure
商品名:3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
CAS番号:2680681-61-0
MF:C9H4BrClF3NO3
メガワット:346.485171318054
CID:5620672
PubChem ID:165935186

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid 化学的及び物理的性質

名前と識別子

    • EN300-28298003
    • 2680681-61-0
    • 3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
    • 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
    • インチ: 1S/C9H4BrClF3NO3/c10-3-1-2-4(11)5(7(16)17)6(3)15-8(18)9(12,13)14/h1-2H,(H,15,18)(H,16,17)
    • InChIKey: PPUVTVISXDZULI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(C(=O)O)=C1NC(C(F)(F)F)=O)Cl

計算された属性

  • せいみつぶんしりょう: 344.90152g/mol
  • どういたいしつりょう: 344.90152g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28298003-2.5g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
2.5g
$1988.0 2025-03-19
Enamine
EN300-28298003-0.5g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
0.5g
$974.0 2025-03-19
Enamine
EN300-28298003-10.0g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
10.0g
$4360.0 2025-03-19
Enamine
EN300-28298003-5.0g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
5.0g
$2940.0 2025-03-19
Enamine
EN300-28298003-0.05g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
0.05g
$851.0 2025-03-19
Enamine
EN300-28298003-10g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0
10g
$4360.0 2023-09-07
Enamine
EN300-28298003-5g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0
5g
$2940.0 2023-09-07
Enamine
EN300-28298003-0.25g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
0.25g
$933.0 2025-03-19
Enamine
EN300-28298003-1.0g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0 95.0%
1.0g
$1014.0 2025-03-19
Enamine
EN300-28298003-1g
3-bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid
2680681-61-0
1g
$1014.0 2023-09-07

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid 関連文献

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acidに関する追加情報

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680681-61-0): A Comprehensive Overview

3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680681-61-0) is a multifaceted compound with significant potential in various fields of chemical and pharmaceutical research. This article delves into the chemical structure, synthesis methods, biological activities, and potential applications of this compound, providing a comprehensive overview for researchers and professionals in the field.

The chemical structure of 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid is characterized by a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 6-position, and a 2,2,2-trifluoroacetamido group at the 2-position. The presence of these functional groups imparts unique properties to the molecule, making it an interesting subject for both academic and industrial research.

The synthesis of 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid typically involves several steps. One common approach is to start with a substituted benzene derivative and introduce the bromine and chlorine atoms through electrophilic aromatic substitution reactions. The 2,2,2-trifluoroacetamido group can be introduced via an amide formation reaction using trifluoroacetic anhydride or trifluoroacetic acid. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods that minimize waste and reduce the use of hazardous reagents.

In terms of biological activities, 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid has shown promising results in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, preliminary research suggests that it may have antitumor effects by inducing apoptosis in cancer cells.

The pharmacological profile of 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid is an area of active investigation. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents. Clinical trials are currently underway to evaluate its safety and efficacy in treating various conditions. Early results from these trials have been encouraging, with the compound showing good bioavailability and low toxicity profiles.

Beyond its therapeutic applications, 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid has also found use in analytical chemistry as a reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its unique chemical structure makes it an ideal candidate for calibrating analytical instruments and ensuring accurate quantification of target compounds.

In conclusion, 3-Bromo-6-chloro-2-(2,2,2-trifluoroacetamido)benzoic acid (CAS No. 2680681-61-0) is a versatile compound with a wide range of potential applications in chemical and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable tool for both academic studies and industrial development. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.

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